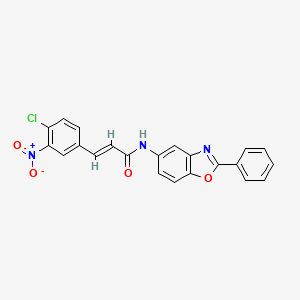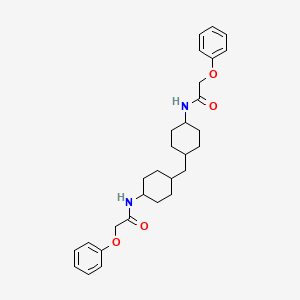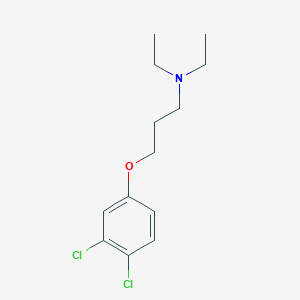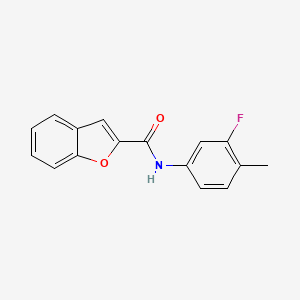
3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the family of acrylamides and is known for its unique chemical properties that make it suitable for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of certain fungi and bacteria. In addition, it has been reported to exhibit fluorescence properties that make it suitable for bioimaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide in lab experiments is its unique chemical properties that make it suitable for various applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide in scientific research. One potential direction is to further investigate its anticancer activity and optimize its use in cancer treatment. Another direction is to explore its potential use as a fluorescent probe in bioimaging studies. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in drug development.
Métodos De Síntesis
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 2-phenyl-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use as a fluorescent probe in bioimaging studies.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4/c23-17-9-6-14(12-19(17)26(28)29)7-11-21(27)24-16-8-10-20-18(13-16)25-22(30-20)15-4-2-1-3-5-15/h1-13H,(H,24,27)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRFOOCZSISZON-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)



![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)